molecular formula C17H20BrClN2O2 B4166310 N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4166310
M. Wt: 399.7 g/mol
InChI Key: VRTRRAKKOUGHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine and chlorine-substituted phenyl ring, a cyclohexyl group, and a pyrrolidinecarboxamide moiety. Its complex structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-bromo-2-chlorophenylamine: This intermediate is synthesized through the halogenation of aniline derivatives.

    Formation of the pyrrolidine ring: The cyclization of appropriate precursors leads to the formation of the pyrrolidine ring.

    Coupling reactions: The final step involves coupling the 4-bromo-2-chlorophenylamine with the cyclohexyl and pyrrolidine intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:

    Binding to target proteins: The compound may bind to specific proteins, altering their function and leading to biological effects.

    Modulation of signaling pathways: It can influence various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Profenofos: An organophosphate insecticide with a similar bromine and chlorine-substituted phenyl ring.

    N-(4-bromo-2-chlorophenyl)acetamide: A compound with a similar phenyl ring but different functional groups.

Uniqueness

N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure and diverse reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrClN2O2/c18-12-6-7-15(14(19)9-12)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTRRAKKOUGHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.